Piperaquine tetraphosphate tetrahydrate

説明

Historical Context and Re-emergence of Piperaquine (B10710) (PQ) as an Antimalarial Agent

The history of piperaquine is a compelling narrative of scientific discovery, evolving parasite resistance, and strategic drug development that has brought it to the forefront of antimalarial research.

Piperaquine was first synthesized in the 1960s by research groups at the Shanghai Pharmaceutical Industry Research Institute in China and independently by Rhone Poulenc in France. wikipedia.org Its development was a response to the growing resistance of Plasmodium falciparum to chloroquine (B1663885), the then-standard treatment. nbinno.com For the subsequent two decades, piperaquine was used extensively in China and Indochina for both the treatment and prophylaxis of malaria. nih.gov Chinese research from that period indicated that it was as effective, and in some cases better tolerated, than chloroquine for treating both P. falciparum and P. vivax malaria. nih.gov In 1978, piperaquine officially replaced chloroquine as the first-line treatment for falciparum malaria in China. clinician.comnih.gov

The widespread use of piperaquine as a monotherapy eventually led to the emergence of resistant strains of P. falciparum in the late 1980s. wikipedia.orgwikipedia.org This, coupled with the advent of highly effective artemisinin (B1665778) derivatives, led to a decline in its use. nih.gov However, the 1990s saw a renewed interest in piperaquine, as Chinese scientists recognized its potential as a partner drug for artemisinins. nih.govnbinno.com This "rediscovery" was driven by the need for affordable, short-course combination therapies that could achieve high cure rates, reduce transmission, and slow the development of parasite resistance. nih.gov

The rationale for pairing piperaquine with an artemisinin derivative is rooted in their complementary pharmacokinetic properties. Artemisinin and its derivatives are fast-acting but have short biological half-lives, meaning they are eliminated from the body quickly. wikipedia.org Piperaquine, on the other hand, is characterized by slow absorption and a long elimination half-life. nih.govwikipedia.org This combination ensures a rapid clearance of parasites by the artemisinin component, while the lingering presence of piperaquine eliminates the remaining parasites and provides a period of post-treatment protection against new infections. nih.gov This strategic pairing is highly effective and helps to protect both drugs from the rapid development of resistance. nbinno.com The World Health Organization (WHO) has endorsed this approach, and dihydroartemisinin-piperaquine (DHA-P) is now a widely recommended ACT. wikipedia.orgnih.gov

Table 1: Timeline of Piperaquine Development and Use

| Period | Key Developments | References |

|---|---|---|

| 1960s | Piperaquine first synthesized in China and France. | nih.govwikipedia.org |

| 1970s-1980s | Widespread use as a monotherapy for malaria treatment and prophylaxis in China and Indochina. | nih.govwikipedia.org |

| 1978 | Replaced chloroquine as the first-line treatment for falciparum malaria in China. | clinician.comnih.gov |

| Late 1980s | Emergence of piperaquine-resistant P. falciparum strains; decline in its use as a monotherapy. | nih.govwikipedia.orgwikipedia.org |

| 1990s | "Rediscovered" as a partner drug for artemisinin derivatives in combination therapies. | nih.govnbinno.com |

| 2000s-Present | Widespread adoption of dihydroartemisinin-piperaquine (DHA-P) as a WHO-recommended ACT. | wikipedia.orgnih.gov |

Significance of Piperaquine Tetraphosphate (B8577671) Tetrahydrate in Contemporary Malaria Control Strategies

In the current landscape of malaria control, piperaquine tetraphosphate tetrahydrate, as a component of ACTs, is of immense importance. Its role extends from being a first-line treatment for uncomplicated malaria to being a crucial tool in the fight against the ever-present threat of drug resistance.

Dihydroartemisinin-piperaquine is one of the six artemisinin-based combination therapies recommended by the WHO for the treatment of uncomplicated malaria. mdpi.com Numerous clinical trials have demonstrated its high efficacy, with PCR-adjusted cure rates at day 28 often exceeding 95%. nih.govclinician.comnih.gov In Africa, studies have shown DHA-P to be superior to artemether-lumefantrine in preventing recurrent infections over a 28-day follow-up period. nih.gov Its effectiveness against multidrug-resistant P. falciparum has made it a vital treatment option, particularly in regions like Southeast Asia where resistance to other antimalarials is prevalent. clinician.comnih.gov

The combination of piperaquine with an artemisinin derivative is a key strategy to combat the development of drug resistance. iddo.org The artemisinin component rapidly reduces the parasite biomass, leaving fewer parasites for the partner drug, piperaquine, to eliminate. nih.gov This reduces the probability of resistant parasites emerging. However, resistance to both artemisinin and piperaquine has been reported, particularly in Southeast Asia, posing a significant threat to malaria control efforts. nih.govpharmaceutical-journal.com Research is ongoing to understand the mechanisms of piperaquine resistance, with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene and amplification of the plasmepsin II/III genes being identified as key markers. mdpi.comiddo.orgplos.org The continued monitoring of piperaquine efficacy and the development of new strategies to mitigate resistance are urgent priorities in the global effort to eliminate malaria. pharmaceutical-journal.com

Table 2: Efficacy of Dihydroartemisinin-Piperaquine (DHA-P) in Clinical Trials for Uncomplicated P. falciparum Malaria

| Region/Study | Comparator Drug | Day 28 PCR-Adjusted Cure Rate (DHA-P) | Key Findings | References |

|---|---|---|---|---|

| Africa (8 trials) | Artemether-lumefantrine | >95% | DHA-P showed lower treatment failure rates. | nih.gov |

| Thai-Myanmar border | Mefloquine-artesunate | 99.4% (DP3) - 100% (DP4) | DHA-P was highly effective against multidrug-resistant falciparum malaria. | clinician.com |

| Cambodia (2008) | N/A | 96-98% (Day 28 or 63) | Excellent safety and efficacy initially documented. | nih.gov |

| Cambodia (2008-2010) | N/A | 75% (Pailin) - 89% (Pursat) | Showed declining efficacy in some regions. | nih.gov |

Nomenclature and Chemical Classification within Antimalarial Agents

This compound is classified chemically as a bisquinoline antimalarial agent. medchemexpress.comselleckchem.com This classification is central to its mechanism of action and its effectiveness against malaria parasites. The systematic nomenclature provides a precise description of its complex chemical structure.

| Identifier Type | Identifier |

| IUPAC Name | 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate nih.gov |

| Synonyms | 1,3-Bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propane Tetraphosphate Tetrahydrate tcichemicals.com, 1,3-bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane tetrakis(phosphate) tetrahydrate simsonpharma.com |

| Molecular Formula | C29H52Cl2N6O20P4 nih.govsimsonpharma.com |

| Molecular Weight | 999.55 g/mol simsonpharma.com |

| CAS Number | 915967-82-7 nih.gov |

Piperaquine belongs to the bisquinoline class of antimalarials, a structural characteristic featuring two quinoline (B57606) rings. nih.govresearchgate.net This design is believed to be crucial for its activity, particularly against chloroquine-resistant strains of malaria parasites. The mechanism of action for piperaquine is thought to be similar to that of chloroquine, involving the inhibition of heme detoxification within the parasite's digestive vacuole. researchgate.net The parasite digests hemoglobin from the host's red blood cells, which produces toxic heme. Piperaquine interferes with the parasite's ability to polymerize this toxic heme into non-toxic hemozoin, leading to a buildup of the toxic substance and ultimately causing the parasite's death. researchgate.net

First developed in the 1960s, piperaquine was shown to be at least as effective as, and better tolerated than, chloroquine against both falciparum and vivax malaria. nih.govresearchgate.net After a period of reduced use due to resistance, it regained prominence as a partner drug for artemisinin derivatives. nih.govwikipedia.org Its slow absorption and long biological half-life make it an excellent complement to the fast-acting but short-lived artemisinin compounds, a combination that provides rapid symptom relief and prevents recrudescence. wikipedia.org

The formulation of piperaquine as a tetraphosphate tetrahydrate salt is critical for its therapeutic application and research use. researchgate.net While the biological activity of a compound is comparable in its salt and free forms at equivalent molar concentrations, the salt form typically offers significant advantages in terms of physicochemical properties. medchemexpress.com

The primary advantages of the tetraphosphate tetrahydrate salt form include enhanced water solubility and stability. chemimpex.commedchemexpress.com Poorly water-soluble drugs often face challenges with bioavailability, which can limit their therapeutic effectiveness. mdpi.com By converting piperaquine into a more soluble salt form, its dissolution in the gastrointestinal tract is improved, which is a crucial factor for absorption and achieving adequate plasma concentrations. chemimpex.commdpi.com This improved solubility makes the compound easier to formulate into various dosage forms, such as tablets and dispersible granules, which is vital for patient adherence and effective treatment. chemimpex.commmv.org The stability of the salt form is also a key consideration for pharmaceutical development, ensuring the drug maintains its integrity and potency throughout its shelf life. chemimpex.commedchemexpress.com

| Property | Significance of the Tetraphosphate Tetrahydrate Salt Form |

| Solubility | Enhances water solubility, which is crucial for improving dissolution and bioavailability of the active pharmaceutical ingredient. chemimpex.comevitachem.comresearchgate.net |

| Stability | Improves the chemical stability of the compound, ensuring a longer shelf life and consistent potency in pharmaceutical formulations. chemimpex.commedchemexpress.com |

| Formulation | Facilitates the development of various oral dosage forms, including tablets and dispersible granules, improving therapeutic delivery. chemimpex.commmv.org |

| Bioavailability | Increased solubility generally leads to better absorption from the gastrointestinal tract, enhancing the overall bioavailability of the drug. mdpi.com |

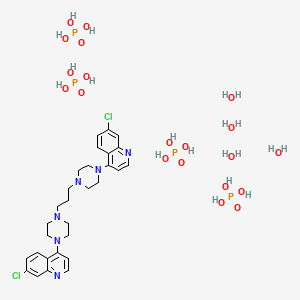

Structure

3D Structure of Parent

特性

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCQDGFOKTXHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52Cl2N6O20P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238640 | |

| Record name | Piperaquine tetraphosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

999.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915967-82-7 | |

| Record name | Piperaquine tetraphosphate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915967827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperaquine tetraphosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline tetraphosphate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAQUINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854D7K8LXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Molecular Interactions of Piperaquine Tetraphosphate Tetrahydrate

Elucidating the Antimalarial Mechanism of Action of Piperaquine (B10710) Tetraphosphate (B8577671) Tetrahydrate

The antimalarial activity of piperaquine tetraphosphate tetrahydrate is attributed to several key mechanisms that collectively lead to parasite death. These mechanisms primarily involve the disruption of the parasite's ability to handle the toxic byproducts of hemoglobin digestion.

During its intraerythrocytic developmental stages, the Plasmodium parasite digests large quantities of host hemoglobin within its acidic food vacuole to acquire essential amino acids. nih.gov This process releases substantial amounts of toxic free heme (ferriprotoporphyrin IX). patsnap.com To protect itself from the damaging effects of this heme, the parasite polymerizes it into an inert, crystalline substance known as hemozoin. nih.govpatsnap.com Piperaquine, like other 4-aminoquinoline (B48711) antimalarials, disrupts this crucial detoxification process. nih.gov By accumulating in the food vacuole, piperaquine is thought to bind to heme, preventing its polymerization into hemozoin. nih.govpatsnap.comwikipedia.org This inhibition leads to the accumulation of toxic free heme within the parasite, which is believed to cause oxidative damage to parasite membranes and other essential components, ultimately resulting in parasite death. patsnap.comresearchgate.net

Mutations in the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT), a protein located on the parasite's food vacuole membrane, are a primary mediator of chloroquine resistance. nih.govplos.org These mutations enable the transporter to efflux chloroquine from the food vacuole, reducing its concentration at the site of action. plos.orgnih.gov While piperaquine is effective against many chloroquine-resistant strains, recent studies have identified novel mutations in PfCRT that are associated with high-level piperaquine resistance. nih.govplos.org This suggests that PfCRT may also be involved in the transport of piperaquine, and that specific mutations can alter this interaction, leading to reduced drug efficacy. nih.govplos.org The bulky bisquinoline structure of piperaquine may play a role in its ability to overcome some forms of chloroquine resistance mediated by PfCRT.

The initial steps of hemoglobin digestion in the parasite's food vacuole are carried out by a series of proteases, including plasmepsins and falcipains. wikipedia.org Amplification of the genes encoding for plasmepsin 2 and plasmepsin 3 has been associated with piperaquine resistance. wikipedia.org This suggests that an increased capacity for hemoglobin degradation may be a mechanism by which the parasite can counteract the effects of piperaquine. nih.gov By overwhelming the drug's ability to bind to the released heme, the parasite may be able to continue the detoxification process. Furthermore, studies on piperaquine-resistant parasites with PfCRT mutations have revealed an accumulation of hemoglobin-derived peptides, indicating an interference with the complete catabolism of hemoglobin. nih.gov

While the primary mechanism of piperaquine is centered on heme detoxification, some research suggests potential secondary effects. For instance, studies on other antimalarials and cellular processes in Plasmodium have highlighted the interconnectedness of various metabolic pathways. Disruption of one pathway, such as hemoglobin catabolism, can have downstream effects on others, including nucleic acid synthesis, due to altered availability of precursors or increased cellular stress. plos.org However, direct and potent inhibition of DNA synthesis is not considered the principal mechanism of action for piperaquine.

Molecular Targets and Binding Dynamics of this compound within Plasmodium Species

The molecular interactions of piperaquine within the parasite are central to its antimalarial activity. The primary molecular target is toxic heme, with which it forms a complex that prevents detoxification.

The core of piperaquine's antimalarial action is its interaction with ferriprotoporphyrin IX (heme) released during hemoglobin digestion. nih.govpatsnap.com Piperaquine, being a weak base, is thought to accumulate in the acidic environment of the parasite's food vacuole in its protonated form. nih.govresearchgate.net In this state, it is believed to form a complex with heme, preventing its incorporation into the growing hemozoin crystal. nih.govpatsnap.com The formation of this drug-heme complex is a critical step in the drug's mechanism, leading to the buildup of toxic heme and subsequent parasite death. patsnap.com The molecular diversity in the interactions between different quinoline (B57606) drugs and heme highlights the complexity of this process and may explain the differences in their activity profiles against resistant parasite strains. nih.gov

Table 1: Key Molecular Interactions of Piperaquine

| Interacting Molecule | Cellular Location | Consequence of Interaction |

|---|---|---|

| Ferriprotoporphyrin IX (Heme) | Food Vacuole | Inhibition of hemozoin formation, leading to heme-mediated toxicity. nih.govpatsnap.com |

| P. falciparum Chloroquine Resistance Transporter (PfCRT) | Food Vacuole Membrane | Potential for efflux from the food vacuole in resistant strains. nih.govplos.org |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Amodiaquine (B18356) |

| Artenimol |

| Artesunate (B1665782) |

| Arterolane |

| Atovaquone |

| Chloroquine |

| Dihydroartemisinin (B1670584) |

| Lumefantrine |

| Mefloquine (B1676156) |

| Piperaquine |

| Piperaquine phosphate (B84403) |

| Piperaquine tetraphosphate |

| This compound |

| Primaquine (B1584692) |

| Pyrimethamine |

| Pyronaridine (B1678541) |

| Quinine |

| Sulfadoxine |

Cellular Morphology and In Vitro Effects on Parasite Stages

The antimalarial activity of piperaquine is characterized by its profound impact on the cellular processes of Plasmodium falciparum, particularly during its intra-erythrocytic stages. The compound's primary site of action is the parasite's digestive vacuole (DV), an acidic organelle analogous to a lysosome, which is crucial for parasite survival. nih.govmdpi.com

Piperaquine, a bisquinoline compound structurally similar to chloroquine, is thought to function by accumulating within the DV. patsnap.comwikipedia.org Inside this acidic compartment, the parasite digests host cell hemoglobin to acquire essential amino acids. nih.gov This process releases large quantities of heme, which is toxic to the parasite and is normally detoxified by polymerization into an inert crystalline pigment called hemozoin. mdpi.compatsnap.com Piperaquine is believed to interfere with this critical detoxification pathway, leading to the accumulation of toxic free heme. patsnap.comwikipedia.orgnih.gov The buildup of heme results in oxidative stress, membrane damage, and ultimately, parasite death. mdpi.com This disruption of the DV's function is the central morphological and physiological effect of the drug. While direct microscopic descriptions of morphological changes are not extensively detailed in routine assays, the mechanism implies significant damage to the digestive vacuole.

In vitro studies have consistently demonstrated piperaquine's potent activity against P. falciparum. It is effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite. nih.govresearchgate.net Research on clinical isolates from various regions has established its high efficacy, with 50% inhibitory concentrations (IC₅₀) typically in the low nanomolar range. nih.govnih.gov For instance, a study on isolates from Cameroon found that piperaquine was highly active against both CQS and CQR parasites, with no significant difference in the geometric mean IC₅₀ values between the two groups. nih.gov Similarly, studies on Kenyan isolates confirmed its activity, with most parasites showing IC₅₀ values well below 100 nM. nih.gov

Table 1: Comparative In Vitro Activity of Piperaquine against P. falciparum Clinical Isolates

| Drug | Isolate Type | Geometric Mean IC₅₀ (nmol/liter) | IC₅₀ Range (nmol/liter) | Source |

| Piperaquine | Chloroquine-Sensitive (n=34) | 35.5 | 7.76 - 78.3 | nih.gov |

| Piperaquine | Chloroquine-Resistant (n=69) | 40.7 | 7.76 - 78.3 | nih.gov |

| Chloroquine | Chloroquine-Sensitive (n=34) | 52.8 | 15.6 - 99.3 | nih.gov |

| Chloroquine | Chloroquine-Resistant (n=69) | 277.0 | 101.0 - 1419.0 | nih.gov |

Piperaquine's activity extends across the asexual blood stages of the parasite, including the ring stages, which are the youngest form in the developmental cycle. mdpi.com Its sustained action is a key feature, contrasting with the rapid but short-lived effect of artemisinin (B1665778) derivatives with which it is often combined. patsnap.com

With the emergence of piperaquine resistance, particularly in Southeast Asia, standard IC₅₀ measurements have become less reliable for predicting clinical outcomes. nih.gov Resistant parasites often exhibit an atypical dose-response curve characterized by incomplete growth inhibition, where parasite growth plateaus or even increases at higher drug concentrations. frontiersin.orgnih.gov This has led to the development of specific in vitro viability assays, such as the Piperaquine Survival Assay (PSA). nih.gov The PSA is designed to better reflect the in vivo exposure by using a higher concentration of piperaquine (e.g., 200 nM) for an extended period (e.g., 48 hours). nih.govresearchgate.net A survival rate of over 10% in this assay has been strongly associated with clinical treatment failures. researchgate.net This assay has become a critical tool for monitoring resistance, revealing that the resistance phenotype is linked to a dramatic decrease in parasite killing rather than a simple shift in the IC₅₀ value. frontiersin.org

Table 2: Piperaquine Survival Assay (PSA) Parameters and Findings

| Parameter | Description | Finding | Source |

| Drug Concentration | Concentration of this compound used in the assay. | 200 nM | nih.govresearchgate.net |

| Exposure Time | Duration for which early ring-stage parasites are exposed to the drug. | 48 hours | nih.govresearchgate.net |

| Resistance Threshold | Parasite survival rate above which there is a high risk of treatment failure. | >10% | researchgate.net |

| Phenotype | The assay measures parasite viability to better characterize the resistance profile. | Incomplete growth inhibition translates to a drastic increase in parasite viability in resistant isolates. | frontiersin.orgnih.gov |

Pharmacokinetic and Pharmacodynamic Research of Piperaquine Tetraphosphate Tetrahydrate

Pharmacokinetics of Piperaquine (B10710) Tetraphosphate (B8577671) Tetrahydrate in Preclinical Models

Research into the pharmacokinetic properties of piperaquine in preclinical settings, particularly in murine models, has provided fundamental insights into its behavior. These studies are crucial for understanding the drug's absorption, distribution, and elimination characteristics before human trials.

In murine models, piperaquine demonstrates characteristics of a lipophilic drug, suggesting rapid absorption and wide distribution throughout the body. wikipedia.org Following intraperitoneal administration in mice, plasma concentration-time profiles were determined to be similar in both healthy and malaria-infected subjects. nih.gov The disposition of the drug in these models has been described using a two-compartment model. nih.gov

Studies in murine malaria models have characterized piperaquine as a long-acting agent. The elimination half-life (t½) was found to be 17.8 days in healthy mice and 16.1 days in malaria-infected mice. nih.govmedchemexpress.com This long half-life is a key feature, contributing to its efficacy as a partner drug in combination therapies. nih.gov The apparent clearance of the drug was 1.55 L/h/kg in healthy mice and slightly higher at 1.9 L/h/kg in infected mice. nih.govmedchemexpress.com

The apparent volume of distribution (Vd) for piperaquine in murine models is notably large, indicating extensive distribution into tissues. In healthy mice, the Vd was calculated to be 956 L/kg. nih.govmedchemexpress.com A similar, slightly larger volume of distribution of 1,059 L/kg was observed in malaria-infected mice, suggesting that the infection state does not dramatically alter the extensive tissue uptake of the compound. nih.govmedchemexpress.com

Pharmacokinetic Parameters of Piperaquine in Murine Models

| Parameter | Healthy Mice | Malaria-Infected Mice |

|---|---|---|

| Elimination Half-Life (t½) | 17.8 days | 16.1 days |

| Apparent Clearance | 1.55 L/h/kg | 1.9 L/h/kg |

| Apparent Volume of Distribution (Vd) | 956 L/kg | 1,059 L/kg |

Data sourced from a study involving intraperitoneal administration of piperaquine phosphate (B84403). nih.govmedchemexpress.com

Pharmacokinetics of Piperaquine Tetraphosphate Tetrahydrate in Human Studies

Human studies have confirmed and expanded upon the findings from preclinical models, establishing key pharmacokinetic parameters that inform its clinical use. The data consistently show that piperaquine is a slowly eliminated drug with a very large volume of distribution.

Following oral administration in humans, piperaquine is absorbed relatively slowly, with peak plasma concentrations (Cmax) typically reached in approximately 4 to 5 hours. nih.govwho.int As a lipophilic drug, its absorption is significantly influenced by food. wikipedia.org Concomitant intake with a high-fat meal has been shown to enhance absorption, increasing the mean exposure (AUC) by 177% and the Cmax by 217%. drugbank.com This suggests that food can more than double the drug's relative bioavailability. who.intresearchgate.net However, multiple peaks in the plasma concentration curve have been observed, which may suggest enterohepatic recycling alongside the absorption process. drugbank.com

A defining characteristic of piperaquine in humans is its extensive uptake into tissues, which is reflected in its very large apparent volume of distribution (Vd). nih.govplos.org Studies have reported Vd values ranging from over 100 L/kg to as high as 900 L/kg. plos.orgnih.govasm.org This large Vd, combined with low oral clearance (0.9–1.4 L/hr/kg), contributes to its long terminal elimination half-life, with estimates ranging from 18 to 28 days. plos.orgscispace.comnih.gov The drug is also highly bound to plasma proteins (>98%), which further influences its distribution kinetics. plos.org The pharmacokinetic profile is often described by a two- or three-compartment disposition model, accounting for a central compartment and one or two peripheral compartments, underscoring its extensive distribution outside of the plasma. drugbank.complos.orgasm.org

Selected Pharmacokinetic Parameters of Piperaquine in Humans

| Parameter | Value/Range | Note |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~4-5 hours | Following oral administration. nih.govwho.int |

| Terminal Elimination Half-Life (t½) | 18 - 28 days | Contributes to its long-acting profile. plos.orgscispace.com |

| Apparent Volume of Distribution (Vd/F) | 574 - 877 L/kg | Indicates extensive tissue distribution. asm.orgscispace.comnih.gov |

| Oral Clearance (CL/F) | 0.9 - 1.4 L/h/kg | Relatively low clearance rate. scispace.comnih.gov |

| Plasma Protein Binding | >98% | Highly bound to plasma proteins. plos.org |

Values are derived from various studies in adult populations and may vary based on factors like age and pregnancy status. plos.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Piperaquine |

| This compound |

| Piperaquine phosphate |

| Dihydroartemisinin (B1670584) |

| Chloroquine (B1663885) |

| Mefloquine (B1676156) |

| Atovaquone |

| Halofantrine |

| Clofazamine |

| KAF156 |

| Artenimol |

| Arterolane |

| Artesunate (B1665782) |

Hepatic Metabolism and Renal Excretion Pathways

Pharmacodynamic Correlations and Efficacy Markers

The efficacy of piperaquine is directly related to the extent and duration of parasite exposure to the drug. Studies have demonstrated a clear relationship between piperaquine concentration and the rate of parasite clearance from the blood. nih.govmmv.org In an induced blood-stage malaria study, higher single doses of piperaquine resulted in a more rapid reduction in parasitemia. nih.govmmv.org For instance, a 960 mg dose led to a significantly faster parasite clearance over a 48-hour period compared to a 640 mg dose. nih.govmmv.org

The prolonged therapeutic levels of piperaquine are crucial for its role as a partner drug, ensuring the elimination of parasites that remain after the initial, rapid clearance by an artemisinin (B1665778) compound. nih.gov This sustained pressure on the parasite population is vital for preventing recrudescence. iddo.org In regions where artemisinin efficacy is declining, the role of the partner drug's ability to clear residual parasites becomes even more critical. nih.gov

To monitor the susceptibility of Plasmodium falciparum to piperaquine and to detect the emergence of resistance, several in vitro assays are utilized.

The traditional method involves determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%. nih.gov For piperaquine, median IC50 values in susceptible parasite isolates have been reported in the range of 10.7 to 32 nM. nih.govunimelb.edu.au However, the IC50 value alone may not be sufficient to fully characterize piperaquine resistance, as some resistant parasites exhibit abnormal dose-response curves, often with a bimodal pattern, without a significant change in the IC50. nih.govfrontiersin.org

To better capture the phenotype of resistance, the Piperaquine Survival Assay (PSA) was developed. iddo.orgnih.gov This assay is designed to mimic the in vivo exposure of parasites to the drug by exposing them to a pharmacologically relevant concentration of piperaquine (e.g., 200 nM) for an extended period (e.g., 48 hours), followed by a drug-free period to assess recovery and survival. iddo.orgnih.govresearchgate.net An increased parasite survival rate in the PSA has been shown to be a more reliable indicator of clinically relevant piperaquine resistance and is strongly associated with treatment failures. nih.gov A survival rate of 10% or more in the PSA is often considered a marker of in vitro resistance. nih.gov

Table 3: In Vitro Susceptibility Parameters for Piperaquine

| Assay | Parameter | Description | Typical Value (Susceptible) |

|---|---|---|---|

| Standard Growth Inhibition Assay | IC50 (50% Inhibitory Concentration) | Concentration that inhibits parasite growth by 50%. | 10-32 nM nih.govunimelb.edu.au |

Research on Drug Resistance to Piperaquine Tetraphosphate Tetrahydrate

Mechanisms of Resistance to Piperaquine (B10710)

The emergence and spread of resistance to piperaquine, a key partner drug in the artemisinin-based combination therapy (ACT) Dihydroartemisinin-Piperaquine, represents a significant threat to global malaria control efforts, particularly in Southeast Asia. nih.govnih.gov Research has identified several genetic mechanisms within the Plasmodium falciparum parasite that contribute to reduced susceptibility to this antimalarial agent. High-level resistance is primarily mediated by novel mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT). nih.govnih.gov Additionally, variations in the copy number of genes encoding for plasmepsin II, plasmepsin III, and the P. falciparum multidrug resistance 1 (pfmdr1) transporter have been identified as significant contributors to the resistance phenotype. nih.govresearchgate.netnih.gov

Mutations in the pfcrt gene are a primary driver of high-grade piperaquine resistance. nih.govplos.org PfCRT is a transporter protein located on the membrane of the parasite's digestive vacuole, and mutations in this protein can alter its ability to efflux drugs, thereby preventing them from reaching their target. nih.govasm.org Piperaquine resistance-conferring mutations have typically arisen on the chloroquine-resistant Dd2 PfCRT isoform, which is prevalent in Southeast Asia and already contains several point mutations compared to the wild-type version. nih.govnih.gov These new mutations enhance the parasite's ability to survive in the presence of high piperaquine concentrations, leading to an increased risk of treatment failure. nih.govnih.gov The development of piperaquine resistance through PfCRT mutations can, in some cases, lead to a re-sensitization to the older antimalarial drug, chloroquine. nih.govnih.gov

Several specific non-synonymous (amino acid-changing) mutations in the PfCRT protein have been confirmed through gene-editing studies to confer piperaquine resistance. nih.govasm.orgresearchgate.net These mutations have been identified in parasite isolates from regions with high rates of treatment failure. The mutations often occur in addition to the existing mutations found in chloroquine-resistant PfCRT haplotypes like Dd2. nih.govnih.gov Key mutations associated with piperaquine resistance include T93S, H97Y, F145I, I218F, M343L, and G353V. nih.govresearchgate.net Another mutation, C350R, has been observed in piperaquine-resistant parasites from South America. nih.gov

| PfCRT Mutation | Observed on PfCRT Haplotype | Reference |

|---|---|---|

| T93S | Dd2 | nih.gov |

| H97Y | Dd2 | nih.govresearchgate.net |

| F145I | Dd2 | nih.govresearchgate.net |

| I218F | Dd2 | nih.gov |

| M343L | Dd2 | nih.govresearchgate.net |

| G353V | Dd2 | nih.govresearchgate.net |

| C350R | Not specified | nih.gov |

Among the identified PfCRT mutations, F145I and G353V are particularly significant and have been extensively studied. nih.govnih.govoup.com When engineered into the Dd2 pfcrt genetic background, both mutations have been shown to confer piperaquine resistance in vitro. oup.com The F145I mutation, first described in Cambodia, is associated with a high level of resistance but also comes with a significant fitness cost, resulting in a growth defect in the parasites. oup.compsu.eduresearchgate.net

These mutations have a differential impact on drug transport and parasite physiology. nih.govnih.gov They alter the efflux of both piperaquine and chloroquine from the parasite's digestive vacuole. nih.gov Physiologically, these mutations affect the parasite's ability to degrade host hemoglobin and can lead to the accumulation of certain hemoglobin-derived peptides. nih.govnih.gov For instance, peptidomic analysis of parasites with the F145I and G353V mutations revealed a significantly higher accumulation of specific peptides compared to piperaquine-sensitive parasites. nih.gov While conferring resistance to piperaquine, these mutations can also increase the parasite's susceptibility to other quinoline (B57606) antimalarials like amodiaquine (B18356), chloroquine, and quinine. oup.com

| Mutation | Key Impacts | Reference |

|---|---|---|

| PfCRT F145I | - Mediates high-level piperaquine resistance. psu.eduresearchgate.net | nih.gov, oup.com, psu.edu, nih.gov, researchgate.net |

| PfCRT G353V | - Confers piperaquine resistance in a Dd2 background. oup.com | nih.gov, oup.com, nih.gov |

An increased copy number of the plasmepsin II and plasmepsin III genes, which are located in a cluster on chromosome 14, is strongly associated with in vitro piperaquine resistance and dihydroartemisinin-piperaquine treatment failures in Cambodia. nih.govnih.govmdedge.com These genes encode aspartic proteases involved in the initial steps of hemoglobin degradation within the parasite's digestive vacuole. nih.govresearchgate.net Amplification of this gene cluster serves as a crucial molecular marker for monitoring the spread of piperaquine resistance. nih.govmdedge.com

Studies have shown a significant positive correlation between the number of plasmepsin II/III gene copies and parasite survival rates when exposed to piperaquine. publicationslist.orgnih.gov However, this mechanism appears to be dependent on the genetic background of the parasite; an increased copy number of plasmepsin II/III does not confer resistance in the absence of additional mutations in pfcrt. researchgate.netnih.gov The presence of a mutant pfcrt allele, such as the Dd2 type, is considered necessary for the plasmepsin amplifications to result in a resistant phenotype. researchgate.netnih.gov

The role of the P. falciparum multidrug resistance 1 (pfmdr1) gene in piperaquine resistance is complex and appears to be the inverse of its role in resistance to other antimalarials. The pfmdr1 gene, located on chromosome 5, encodes an ABC transporter protein also found on the digestive vacuole membrane. nih.gov While an increased pfmdr1 copy number is linked to resistance to mefloquine (B1676156) and decreased susceptibility to lumefantrine, it is associated with increased sensitivity to piperaquine. researchgate.netresearchgate.netoup.com

Conversely, a single copy of the pfmdr1 gene (deamplification) is associated with raised piperaquine IC50 values, indicating reduced susceptibility. nih.govasm.org This suggests that selection pressure from piperaquine favors parasites with a single copy of pfmdr1. asm.org Therefore, monitoring the copy number of pfmdr1 is also a valuable tool in the surveillance of antimalarial drug resistance, as it has opposing effects on different partner drugs used in ACTs. researchgate.net

Beyond the primary mechanisms involving pfcrt and gene copy number variations of plasmepsin II/III and pfmdr1, other genetic markers have been linked to piperaquine resistance. A genome-wide association study (GWAS) identified a region on chromosome 13 that is associated with increased piperaquine IC50s. nih.gov Within this region, a non-synonymous single nucleotide polymorphism (SNP) in a gene encoding a putative exonuclease was identified. This SNP, resulting in a glutamic acid to glycine (B1666218) substitution at position 415 (E415G), is associated with parasite recrudescence following dihydroartemisinin-piperaquine treatment, marking it as another potential marker for piperaquine resistance. nih.govmdedge.com

Role of Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) Mutations

Molecular Epidemiology of Piperaquine Resistance

The emergence and spread of piperaquine resistance in Plasmodium falciparum is a significant public health concern, threatening the efficacy of a key artemisinin-based combination therapy (ACT). Molecular epidemiology plays a crucial role in tracking the evolution and spread of resistant parasites.

Piperaquine resistance has distinct geographical patterns, with the Greater Mekong Subregion (GMS) in Southeast Asia being the epicenter. plos.orgox.ac.uk High rates of treatment failure for dihydroartemisinin-piperaquine (DHA-PPQ) have been reported in Cambodia, Thailand, and Vietnam. ox.ac.uknih.gov This resistance is primarily driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene and amplification of the plasmepsin 2 and plasmepsin 3 (pfpm2/3) genes. plos.orgnih.govpasteur.frwho.int A multidrug-resistant parasite lineage known as KEL1/PLA1, which is resistant to both artemisinin (B1665778) and piperaquine, has evolved and spread widely across the GMS. nih.gov Before 2009, this lineage was confined to western Cambodia, but by 2017, its prevalence had exceeded 50% in Cambodia, northeastern Thailand, and Vietnam. nih.gov

In contrast, the emergence of piperaquine resistance in Africa appears to be less established. While surveillance is ongoing, the specific genetic markers and high treatment failure rates seen in Southeast Asia are not yet widespread on the African continent. mdpi.comfrontiersin.org Studies monitoring molecular markers in Central Africa have shown a low prevalence of mutations associated with artemisinin resistance and a predominance of the wild-type pfcrt gene, though mutant haplotypes are present. frontiersin.org

A different evolutionary pattern of resistance has been observed in South America, specifically in the Guiana Shield (French Guiana, Guyana, and Suriname). nih.govmalariaworld.org Here, piperaquine resistance has emerged independently and is associated with a unique single-point mutation in pfcrt (C350R) and subsequent amplification of pfpm2/3. nih.gov This differs from the pattern in Southeast Asia, where pfpm2/3 amplification often preceded the selection of key pfcrt mutations. nih.govnih.gov

Table 1: Geographical Distribution and Key Molecular Markers of Piperaquine Resistance

| Geographical Region | Resistance Status | Primary Molecular Markers |

| Southeast Asia (GMS) | Widespread; High treatment failure rates | - Multiple pfcrt mutations (e.g., H97Y, F145I, M343L, G353V) nih.gov - Amplification of pfpm2/3 genes pasteur.frwho.int |

| Africa | Not widespread; Surveillance ongoing | - Low prevalence of established resistance markers mdpi.comfrontiersin.org |

| South America (Guiana Shield) | De novo emergence; Documented treatment failures | - pfcrt C350R mutation nih.gov - Amplification of pfpm2/3 genes nih.gov |

Monitoring the susceptibility of P. falciparum to piperaquine is essential for guiding treatment policies. Surveillance relies on a combination of clinical, in vitro, and molecular methods.

Therapeutic Efficacy Studies (TES): These are clinical studies that monitor treatment outcomes in patients, providing direct evidence of drug efficacy or failure. nih.govnih.gov An increase in late parasitological failures in TES can be an early warning of emerging resistance. nih.govresearchgate.net

In Vitro and Ex Vivo Assays: These laboratory-based tests measure the susceptibility of parasite isolates to piperaquine. The Piperaquine Survival Assay (PSA) is a key tool that measures the proportion of parasites that survive after exposure to a high concentration of the drug. mdpi.comnih.gov A survival rate above a certain threshold is indicative of resistance. nih.gov These assays have shown that piperaquine-resistant isolates exhibit incomplete growth inhibition at higher drug concentrations. nih.gov

Molecular Surveillance: This involves genotyping parasite populations for known genetic markers of resistance. mesamalaria.org Regular screening for mutations in the pfcrt gene and assessing the copy number of the pfpm2/3 genes allows for the rapid tracking of the prevalence and spread of resistant parasites in different regions. nih.govnih.govjwatch.org

The primary genetic markers associated with piperaquine resistance are located on the pfcrt gene and amplifications of the pfpm2/3 locus. who.int

In Southeast Asia, resistance has been linked to several novel mutations in the Dd2 haplotype of pfcrt, including H97Y, F145I, M343L, and G353V. nih.gov These mutations have been shown to confer piperaquine resistance in gene-edited parasites. nih.gov The evolution of resistance in this region has been complex. In Cambodia, for example, the prevalence of pfpm2/3 gene amplification increased first, reaching a peak in 2015, which was then followed by an increase in piperaquine resistance-associated pfcrt mutations. nih.gov This suggests a stepwise acquisition of resistance mechanisms under drug pressure.

In the Guiana Shield of South America, a different evolutionary trajectory has been observed. The emergence of the pfcrt C350R mutation occurred before the amplification of pfpm2/3. nih.govmalariaworld.org Studies have shown that while the C350R mutation is the main driver, the highest levels of resistance are found in parasites that carry both the pfcrt mutation and multiple copies of pfpm2/3. nih.gov This indicates a distinct epistatic relationship between the genetic markers in this region compared to Southeast Asia. nih.gov

In Vitro and In Vivo Models for Studying Piperaquine Resistance

Laboratory models are indispensable for investigating the mechanisms of drug resistance, identifying new genetic markers, and testing novel therapeutic strategies.

Rodent malaria parasites, particularly Plasmodium berghei, serve as valuable in vivo models for studying antimalarial drug resistance. pberghei.nl These models allow for the investigation of resistance mechanisms in a whole-animal system, which is not always feasible with the human parasite P. falciparum. nih.gov

Researchers have successfully used P. berghei to select for piperaquine resistance under drug pressure in mice. nih.govresearchgate.net Studies have also utilized genetically modified P. berghei lines, such as a "mutator" line with a higher mutation rate, to accelerate the isolation of resistant mutants. asm.orgfrontiersin.org These models have been instrumental in identifying genetic changes associated with reduced piperaquine susceptibility. For instance, studies with P. berghei have provided the first evidence that a complete loss of the CRT protein function can lead to reduced piperaquine susceptibility, a finding that contributes to understanding the transporter's role in resistance. asm.org

The generation of resistant parasite strains in the laboratory is a key strategy for understanding how resistance emerges. This is achieved by subjecting parasite populations to continuous or escalating drug pressure over an extended period.

In Vivo Selection: In this method, mice infected with rodent malaria parasites like P. berghei are treated with sub-curative doses of piperaquine. nih.govresearchgate.net The surviving parasites are then passaged to new mice, and the process is repeated. Over numerous passages, this selects for parasites with decreased susceptibility. Using this approach, stable piperaquine-resistant P. berghei lines have been developed, showing a significant increase in the effective dose required to reduce parasitemia compared to the parent sensitive line. nih.govresearchgate.net

Table 2: Example of In Vivo Selection of Piperaquine Resistance in P. berghei

| Parameter | Parent (Sensitive) Line | Selected (Resistant) Line | Resistance Index (Fold-Increase) |

| ED₉₀ (mg/kg) | 3.52 | 242.45 | 68.86 |

ED₉₀: Effective dose that reduces parasitemia by 90%. Data derived from an in vivo selection study. nih.gov

In Vitro Selection: For P. falciparum, resistance can be selected in continuous culture systems. researchgate.net Parasites are cultured in the presence of a specific concentration of piperaquine. Clones that survive and replicate under this drug pressure are then isolated. This method has been used to generate piperaquine-resistant clones from sensitive parent strains, leading to the discovery of genetic changes such as copy number variations on specific chromosomes that are associated with the resistance phenotype. researchgate.net

These laboratory-selected resistant strains are crucial tools for validating candidate resistance genes, studying cross-resistance patterns with other drugs, and exploring the fitness costs associated with resistance mutations. nih.govnih.gov

Clinical Research and Therapeutic Efficacy of Piperaquine Tetraphosphate Tetrahydrate

Research on Piperaquine (B10710) Tetraphosphate (B8577671) Tetrahydrate in Combination Therapies

The development of resistance to older antimalarial drugs necessitated the use of combination therapies to improve treatment outcomes and delay the emergence of further resistance. precisionmedicineinvesting.comtargetedonc.com Piperaquine's inclusion in these combinations is valued for its long elimination half-life, which provides a sustained period of post-treatment protection against new infections.

The fixed-dose combination of dihydroartemisinin (B1670584) and piperaquine (DHA-PPQ) is a leading ACT recommended by the World Health Organization (WHO) for the first-line treatment of uncomplicated P. falciparum malaria. nih.govmdpi.com This combination leverages the rapid parasite-clearing action of dihydroartemisinin with the long-lasting prophylactic effect of piperaquine. nih.govnih.gov Clinical and parasitological responses to the DHA-PPQ combination have consistently exceeded the 95% efficacy rate recommended by the WHO in regions free of resistance. mdpi.comnih.gov

Numerous clinical trials have established the high therapeutic efficacy of DHA-PPQ in treating uncomplicated P. falciparum malaria across various endemic regions in Asia and Africa. nih.gov Studies have consistently reported polymerase chain reaction (PCR)-corrected cure rates well above 95%, demonstrating its effectiveness against multi-drug resistant malaria. nih.govnih.gov

For instance, a large open-label, randomized trial conducted in Thailand, Laos, and India compared a fixed-dose DHA-PPQ combination to a loose combination of artesunate (B1665782) plus mefloquine (B1676156) (AS+MQ). nih.govnih.gov The study's primary endpoint was the PCR genotype-corrected cure rate at day 63. nih.govresearchgate.net The results showed a cure rate of 98.7% for DHA-PPQ in the per-protocol population, establishing its non-inferiority to the comparator drug, AS+MQ. nih.govresearchgate.net Similarly, a study in Sudan evaluating DHA-PPQ found a success cure rate of 98.2% at day 42. researchgate.net In Togo, a study among children under five years of age reported a PCR-corrected adequate clinical and parasitological response (ACPR) of 99% by day 28. frontiersin.org

However, declining efficacy has been noted in some regions, such as along the China-Myanmar border, where a study from 2014-2018 reported a PCR-adjusted cure rate of 93.7%. nih.gov This highlights the ongoing threat of emerging drug resistance and the need for continuous surveillance. mdpi.comnih.gov

Table 1: Clinical Efficacy of Dihydroartemisinin-Piperaquine (DHA-PPQ) in Uncomplicated P. falciparum Malaria

| Study / Location | Comparator | Follow-up Duration | PCR-Corrected Cure Rate (Per-Protocol) |

|---|---|---|---|

| Asia (Thailand, Laos, India) nih.govnih.gov | Artesunate + Mefloquine (AS+MQ) | 63 Days | 98.7% |

| Sudan researchgate.net | Artesunate + Sulfadoxine/Pyrimethamine (AS/SP) | 42 Days | 98.2% (ACPR) |

| Togo frontiersin.org | N/A (Single-arm) | 28 Days | 99% (ACPR) |

| China-Myanmar Border (2014-2018) nih.gov | N/A (Single-arm) | 42 Days | 93.7% |

| Uganda ub.edu | N/A (in HIV-infected adults on ART) | 42 Days | 99.4% - 100% (ACPR) |

A key advantage of the DHA-PPQ combination is the prolonged post-treatment prophylactic effect conferred by the long terminal half-life of piperaquine, which is approximately 20–30 days. nih.govnih.gov This characteristic allows piperaquine to remain in the bloodstream at concentrations sufficient to prevent new malaria infections for several weeks after the initial treatment course is completed. nih.govresearchgate.net

This prophylactic action is particularly beneficial in high-transmission settings, as it reduces the frequency of malaria episodes in treated individuals. nih.gov Studies have shown that piperaquine can prevent the emergence of patent parasitemia for 6–8 weeks. nih.gov A clinical trial in Asia demonstrated that the proportion of patients with new infections by day 63 was significantly lower for the DHA-PPQ group (22.7%) compared to the artesunate-mefloquine group (30.3%). nih.govresearchgate.net However, recent research from Africa suggests that this protective efficacy can diminish with repeated use in high-transmission areas, potentially linked to parasites with increased copy numbers of plasmepsin-coding genes. nih.gov

Research has explored combining piperaquine with other antimalarial agents to develop new chemoprevention strategies. malariaworld.org One such investigation involves the co-administration of pyronaridine (B1678541) tetraphosphate with piperaquine tetraphosphate. malariaworld.orgmmv.org Both pyronaridine and piperaquine are components of other approved ACTs and possess long half-lives, making their combination a potential candidate for intermittent preventive treatment in vulnerable populations, such as pregnant women and young children. malariaworld.org

A phase I, randomized, double-blind, placebo-controlled trial was conducted in healthy adults of sub-Saharan African ancestry to investigate the safety, tolerability, and pharmacokinetics of co-administered pyronaridine and piperaquine. mmv.org The findings from this study suggest that the combination may have potential for use in chemoprevention strategies. malariaworld.orgmmv.org

Dihydroartemisinin-Piperaquine (DHA-PPQ) Combinations

Clinical Trial Design and Methodologies

The evaluation of piperaquine-containing therapies has been conducted through various clinical trial designs, adhering to standardized protocols, often those established by the WHO, to ensure data quality and comparability across different regions. mdpi.comnih.gov

A common design used to assess the efficacy of DHA-PPQ is the randomized, open-label clinical trial. nih.govnih.govclinicaltrials.gov In this design, participants are randomly assigned to receive either the investigational drug (e.g., DHA-PPQ) or a comparator drug. nih.govresearchgate.net The "open-label" nature means that both the investigators and the participants are aware of the treatment being administered. nih.gov

A prominent example is the non-inferiority trial conducted in Asia that compared DHA-PPQ with AS+MQ. nih.govnih.govresearchgate.net Patients with P. falciparum malaria were randomized to one of the two treatment arms and followed for 63 days to assess the cure rate, which was the primary endpoint. nih.govresearchgate.net Such trials often include a large number of participants across multiple sites to ensure the robustness of the findings. nih.govnih.gov The methodology involves regular clinical and parasitological assessments at specified intervals (e.g., days 1, 2, 3, 7, 14, 21, 28, 35, 42, 63) to monitor the treatment response. mdpi.com

Bioequivalence Study Design Considerations

Designing bioequivalence studies for piperaquine tetraphosphate presents unique challenges due to the compound's pharmacokinetic properties. A primary consideration is the exceptionally long elimination half-life of piperaquine, which is approximately 22 days in healthy volunteers. who.int This long half-life necessitates a very extended washout period, potentially up to 100 days, if a standard crossover study design is used. semanticscholar.org Consequently, a parallel study design is often preferred to avoid the high risk of subject dropout associated with lengthy washout periods. semanticscholar.org

Several other factors must be carefully controlled in the study design. The concomitant intake of a high-fat meal has been shown to significantly increase the absorption of piperaquine, enhancing its relative bioavailability by approximately 2.7 to 3.2-fold. who.int Therefore, studies are typically conducted under fasting conditions to standardize absorption. semanticscholar.org

Blood sampling schedules must be designed to capture the pharmacokinetic profiles of both piperaquine and its partner drug, which often have vastly different half-lives. For instance, when combined with dihydroartemisinin (half-life of 1–2 hours), intensive blood sampling is required in the first 8–10 hours post-administration to characterize dihydroartemisinin's absorption and elimination. who.int In contrast, for piperaquine, the sampling period should extend to at least 72 hours to adequately capture its profile. who.int Bioequivalence is assessed based on the parent drugs, piperaquine and its partner, as they best reflect the product's biopharmaceutical quality. who.int

| Design Parameter | Consideration | Rationale/Comment | Source |

|---|---|---|---|

| Study Design | Parallel design is often preferred over crossover. | Piperaquine's long half-life (~22 days) would require an impractical washout period (~100 days) in a crossover design. | semanticscholar.org |

| Food Effect | Administer under fasting conditions. | High-fat meals can increase bioavailability by 2.7 to 3.2-fold, introducing variability. | who.int |

| Washout Period (if crossover) | Up to 100 days for piperaquine. | Based on the rule of five times the half-life. | semanticscholar.org |

| Blood Sampling (Piperaquine) | Should cover at least 72 hours post-administration. | To accurately characterize the pharmacokinetic profile of the long-acting component. | who.int |

| Blood Sampling (Partner Drug, e.g., Dihydroartemisinin) | Intensive sampling in the first 8-10 hours. | To capture the rapid absorption and elimination of the short-acting component. | who.int |

| Analyte for Bioequivalence | Parent drugs (e.g., piperaquine and dihydroartemisinin). | Parent drug concentrations are considered to best reflect the biopharmaceutical quality of the product. | who.int |

Evaluation of Safety and Efficacy in Various Populations

The efficacy and safety of piperaquine, primarily in combination with an artemisinin (B1665778) derivative like dihydroartemisinin, have been extensively evaluated across diverse populations and geographical settings. An individual patient data analysis of seven randomized clinical trials in Africa and Southeast Asia showed that dihydroartemisinin-piperaquine (DP) is a safe, well-tolerated, and highly effective treatment for uncomplicated P. falciparum malaria. researchgate.net The PCR genotype-corrected efficacy at Day 28 was found to be 98.7%. researchgate.net

Studies have consistently shown that piperaquine-based combinations provide a prolonged prophylactic effect post-treatment due to piperaquine's long elimination half-life (23–33 days). nih.gov This is particularly beneficial in preventing recurrent parasitemia. In comparative trials, DP was found to be superior to other artemisinin-based combination therapies (ACTs) in protecting against P. falciparum recurrence. researchgate.net

In pediatric populations, piperaquine combinations are generally well-tolerated and effective. plos.org However, pharmacokinetic studies have revealed that small children (<25 kg) tend to have lower plasma exposure to piperaquine compared to larger children and adults when given the same weight-based dosage. plos.org This under-dosing in young children has been linked to an increased risk of treatment failure, highlighting the need for optimized, evidence-based dosing regimens for this vulnerable group. plos.org A randomized trial in Mali demonstrated the safety and efficacy of using DP for seasonal malaria chemoprevention in school-aged children (6-15 years), an age group not typically targeted by standard strategies. nih.gov

In pregnant women, piperaquine concentrations have been found to be lower than in non-pregnant adults, although the impact on efficacy is an area of ongoing research. nih.gov The safety profile of piperaquine-based therapies is generally favorable, with most adverse events being mild and self-limiting. researchgate.netnih.gov

Therapeutic Drug Monitoring and Pharmacokinetic-Pharmacodynamic Modeling in Clinical Settings

Therapeutic drug monitoring (TDM) and pharmacokinetic-pharmacodynamic (PK/PD) modeling are crucial tools for optimizing piperaquine therapy. Given the variability in drug exposure observed among different populations, particularly children, monitoring plasma concentrations can help ensure therapeutic targets are met. plos.org

PK/PD models have been developed to describe the relationship between piperaquine concentration and its parasiticidal effect. nih.govasm.org These models typically use a three-compartment disposition model to characterize the triphasic disposition of the drug. nih.govasm.orgresearchgate.net By integrating pharmacokinetic data with parasite dynamics, these models can estimate the in vivo pharmacodynamic parameters of piperaquine and simulate the effects of different dosing regimens. nih.govresearchgate.net This approach is valuable for assessing and optimizing new antimalarial drug combination therapies that include piperaquine, especially in the context of emerging drug resistance. asm.orgresearchgate.net For instance, simulations can help determine the characteristics an ideal additional drug would need in a triple-combination therapy to combat multidrug-resistant infections. researchgate.net

Analytical Methods for Piperaquine Quantification in Biological Samples

Accurate quantification of piperaquine in biological matrices is fundamental for pharmacokinetic studies, TDM, and clinical research. The physicochemical properties of piperaquine, such as its high lipophilicity and tendency to adsorb to glass surfaces, present analytical challenges. researchgate.netnih.gov A variety of methods have been developed, with liquid chromatography coupled to mass spectrometry or UV detection being the most common.

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for piperaquine quantification due to its high sensitivity and selectivity. researchgate.netplos.org These methods have been developed for various matrices, including venous and capillary plasma. researchgate.netplos.org

Sample preparation typically involves protein precipitation, often with methanol (B129727) or acetonitrile (B52724), or liquid-liquid extraction. plos.orgresearchgate.net A deuterated internal standard (e.g., piperaquine-d6) is commonly used to ensure accuracy. nih.gov Chromatographic separation is achieved on reverse-phase columns, such as C18 or pentafluorophenyl (PFP) columns. nih.govplos.org Mobile phases can be either acidic or basic to optimize peak shape and sensitivity, with some studies finding that basic mobile phases (e.g., using ammonium (B1175870) hydroxide) reduce the peak tailing and carryover that can be problematic with piperaquine. plos.orgnih.gov

Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode. nih.govplos.org Multiple reaction monitoring (MRM) of specific ion transitions (e.g., m/z 535/288 for piperaquine) provides high specificity. nih.govescholarship.org These methods can achieve low limits of quantification, often in the low ng/mL range, using small plasma volumes (as little as 25 µL), making them suitable for pediatric studies. nih.govresearchgate.net

| Parameter | Method 1 | Method 2 | Method 3 | Source |

|---|---|---|---|---|

| Matrix | Human Plasma | Human Plasma | Pediatric Plasma | nih.govplos.orgresearchgate.net |

| Sample Prep | Protein Precipitation (Methanol) | Liquid-Liquid Extraction | Not specified | nih.govplos.orgresearchgate.net |

| Column | Gemini C18 (50x2.0mm, 5μm) | HyPURITY C18 | PFP column | nih.govplos.orgresearchgate.net |

| Mobile Phase | Basic (Ammonium hydroxide/Acetonitrile) | Isocratic | Not specified | nih.govplos.orgresearchgate.net |

| Ion Source | ESI+ | Positive Ionization | APCI+ | nih.govplos.orgresearchgate.net |

| Linear Range | 10–1000 ng/mL | 5–1000 ng/mL | 1.5–250 ng/mL | nih.govplos.orgresearchgate.net |

| Internal Standard | Piperaquine-d6 | Metoprolol | Piperaquine-d6 | nih.govplos.orgresearchgate.net |

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection offers a more accessible and less expensive alternative to LC-MS/MS. oup.com While generally less sensitive, validated HPLC-UV methods are suitable for clinical drug monitoring and pharmacokinetic studies where very low concentrations are not expected. oup.comresearchgate.net

Sample preparation for HPLC-UV analysis often involves a single-step liquid-liquid extraction with organic solvents or solid-phase extraction. oup.com Separation is performed on a reversed-phase C18 column. ijpcbs.comoup.com The mobile phase typically consists of an organic solvent like acetonitrile mixed with an acidic aqueous buffer (e.g., trichloroacetic acid or phosphate (B84403) buffer). ijpcbs.comoup.com UV detection is commonly set at a wavelength of around 273 nm or 354 nm. ijpcbs.comoup.com These methods can achieve a lower limit of quantification (LLOQ) of approximately 10 ng/mL using a 150-μL plasma sample, with good precision, accuracy, and recovery (often between 88% and 92%). oup.comoup.com

| Parameter | Method 1 | Method 2 | Source |

|---|---|---|---|

| Matrix | Human Plasma | Pharmaceutical Dosage Form | ijpcbs.comoup.com |

| Sample Prep | Liquid-Liquid Extraction | Dilution | ijpcbs.comoup.com |

| Column | Reversed-phase C18 | Symmetry C18 (4.6 x 150mm, 5μm) | ijpcbs.comoup.com |

| Mobile Phase | Acetonitrile : 0.1% Trichloroacetic acid (15:85, v:v) | Methanol : Phosphate buffer pH 4.6 (70:30, v/v) | ijpcbs.comoup.com |

| Detection Wavelength | 354 nm | 273 nm | ijpcbs.comoup.com |

| LLOQ | 10 ng/mL | 25 µg/mL (Linearity start) | ijpcbs.comoup.com |

| Recovery | 88.8% - 91.7% | Not specified | oup.com |

Monitoring Unbound Piperaquine Concentrations

Piperaquine is highly bound to plasma proteins (>99%), and it is the unbound, or free, fraction that is pharmacologically active and able to traverse biological membranes to exert its antimalarial effect. nih.govnih.gov Variations in plasma protein content, which can occur in different populations such as pregnant women and children, may alter the unbound drug exposure and consequently affect clinical outcomes. nih.gov Therefore, monitoring unbound piperaquine concentrations is of significant clinical interest.

The quantification of unbound piperaquine is challenging due to its very low concentrations. A highly sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been specifically developed for this purpose. nih.govnih.govescholarship.org The method first involves separating the unbound drug from plasma using ultrafiltration, for example, with centrifugal filters. nih.govescholarship.org A critical step in this process is pre-treating the filter device to reduce non-specific binding of the drug. nih.govnih.gov

The subsequent analysis by UHPLC-MS/MS allows for a very low limit of quantification, with a linear calibration range reported from 20 to 5,000 pg/mL. nih.govnih.govescholarship.org This high sensitivity is necessary to accurately measure the small fraction of unbound drug. Studies using this methodology have suggested that an increased fraction of unbound piperaquine in children may partially compensate for the reduction observed in their total piperaquine exposure. ucsf.edu This underscores the importance of measuring the unbound fraction, as dose adjustments based solely on total drug concentrations may not be accurate. ucsf.edu

Clinical Outcomes and Factors Influencing Treatment Success

The clinical success of piperaquine, primarily when used in combination with dihydroartemisinin, is evaluated through several key outcomes. These include cure rates corrected for new infections, the incidence of recurrent parasitemia, and the occurrence of late treatment failures. These metrics are influenced by a variety of factors, including geographical location, parasite susceptibility, and patient-specific pharmacokinetics.

Polymerase chain reaction (PCR) genotyping is a crucial tool in clinical trials to distinguish between a true treatment failure (recrudescence) and a new infection (reinfection) during the follow-up period. PCR-corrected cure rates, often reported as Adequate Clinical and Parasitological Response (ACPR), provide a more accurate measure of a drug's efficacy against the original parasite strain.

Studies have shown that piperaquine-based combination therapies generally maintain high efficacy in many regions, particularly in Africa. For instance, a 2017 study in Togo among children under five reported a PCR-corrected ACPR of 99% by day 28. frontiersin.org Similarly high cure rates have been documented in other African nations, with studies noting PCR-corrected ACPR of 99.1% in Kenya, 100% in Zambia, and 100% in Benin. frontiersin.org A trial in Malawi and Mozambique involving adult patients on antiretroviral therapy found a day-42 PCR-corrected ACPR of 99.4% in one group and 100% in another. ub.edu

| Region/Country | Study Population | Follow-up Duration | PCR-Corrected Cure Rate (ACPR) | Source |

|---|---|---|---|---|

| Togo | Children < 5 years | 28 Days | 99% | frontiersin.org |

| Malawi & Mozambique | Adults on ART | 42 Days | 99.4% - 100% | ub.edu |

| Benin | General | 42 Days | 100% | frontiersin.org |

| Zambia | General | Not Specified | 100% | frontiersin.org |

| SE Asia (Overall) | General | 42 Days | 50.0% | nih.gov |

| NE Thailand | General | 42 Days | 12.7% | nih.gov |

| W. Cambodia | General | 42 Days | 38.2% | nih.gov |

| Binh Phuoc, Vietnam | General | 42 Days | 65% | nih.gov |

| Quang Nam, Vietnam | General | 42 Days | 97.7% | researchgate.net |

Recurrent parasitemia refers to the reappearance of parasites in the blood after treatment, which can be due to either recrudescence or a new infection. The prolonged terminal half-life of piperaquine provides a significant period of post-treatment prophylaxis against new infections. nih.govresearchgate.net However, the success of this prophylactic effect is closely linked to the concentration of the drug maintained in the patient's plasma over time.

Research has established a direct relationship between piperaquine exposure and the risk of recurrent malaria. A prospective pharmacokinetic and pharmacodynamic study in young Ugandan children found that low capillary piperaquine concentrations on day 7 post-treatment were associated with an increased risk of recurrent malaria for up to 42 days. nih.gov This study highlighted that even though 119 out of 132 cases of recurrent malaria had detectable piperaquine levels, the concentrations were often insufficient to prevent infection. nih.gov This suggests that while residual piperaquine offers protection, there is a therapeutic threshold below which this benefit is lost.

Submicroscopic parasitemia, which is detectable by PCR but not by traditional microscopy, can also persist after treatment and contribute to recurrence. One study found evidence of submicroscopic P. falciparum persistence in 37% of patients who had received a dihydroartemisinin-piperaquine regimen. nih.gov

| Finding | Associated Factor | Study Population | Source |

|---|---|---|---|

| Increased risk of recurrent malaria | Low piperaquine concentration on Day 7 | Children < 2 years in Uganda | nih.gov |

| Submicroscopic parasite persistence | Post-treatment follow-up | General population in North Sumatra | nih.gov |

| Long post-treatment prophylactic effect | Prolonged terminal half-life of piperaquine | General | nih.govresearchgate.net |

Treatment failures are categorized as either early or late. Late treatment failure (LTF) occurs after an initial clearance of parasites and can be a late clinical failure (LCF), involving the return of symptoms, or a late parasitological failure (LPF), where parasites reappear without clinical symptoms. frontiersin.orgnih.gov

The occurrence of LTF with piperaquine-based therapies is a significant concern, particularly in regions with emerging drug resistance. In areas like Cambodia, high rates of late clinical failures have been reported, indicating that parasites have developed reduced susceptibility to both dihydroartemisinin and piperaquine. nih.gov One case report detailed a late treatment failure in a traveler returning from Comoros, underscoring the importance of a minimum 42-day follow-up period to detect such events, even in the absence of known widespread resistance. oup.com

Insufficient drug exposure is another critical factor that can lead to LTF. A case involving an obese patient demonstrated a late failure on day 28, which was attributed to a low plasma piperaquine concentration that was likely insufficient to eliminate all residual parasites. researchgate.net This highlights how patient-specific factors can influence drug metabolism and concentration, ultimately affecting treatment outcomes.

Research on Safety and Tolerability of Piperaquine Tetraphosphate Tetrahydrate

Adverse Event Profile Research

Clinical trials have established a tolerability profile for piperaquine (B10710), with most adverse reactions being mild to moderate in severity. patsnap.com Many of the observed adverse events, such as headache, fever, and anemia, are also consistent with the symptoms of acute malaria itself. who.int

Research has identified several frequently occurring adverse drug reactions associated with piperaquine use. The most common events reported in clinical studies include headache, gastrointestinal disturbances, and changes in hematological parameters. who.intapollopharmacy.in In a large-scale analysis of multiple trials, diarrhea was noted as being more frequent in patients receiving dihydroartemisinin-piperaquine compared to a control group. plos.org Other commonly reported adverse events are vomiting and headache. researchgate.netnih.gov

A summary of the most frequent adverse drug reactions observed at an incidence of ≥1.0% in adult patients from clinical trials is presented below. who.int

| Adverse Drug Reaction | Incidence (%) |

| Headache | 3.9 |

| Electrocardiogram QTc prolonged | 3.4 |

| P. falciparum infection | 3.0 |

| Anaemia | 2.8 |

| Eosinophilia | 1.7 |

| Haemoglobin decreased | 1.7 |

| Sinus tachycardia | 1.7 |

| Asthenia (Weakness) | 1.6 |

| Haematocrit decreased | 1.6 |

| Pyrexia (Fever) | 1.5 |

| Red blood cell count decreased | 1.4 |

Cardiotoxicity Research

A primary focus of safety research on piperaquine has been its potential for cardiotoxicity, specifically its effect on the QT interval of the electrocardiogram (ECG). patsnap.com

Numerous studies have confirmed that piperaquine can prolong the corrected QT (QTc) interval, a measure of the time it takes for the heart's ventricles to repolarize after a heartbeat. patsnap.comnih.gov This effect is concentration-dependent, meaning the extent of prolongation is related to the amount of the drug in the bloodstream. nih.govresearchgate.net While QTc prolongation is a known effect, at therapeutic doses, piperaquine is not typically associated with clinically significant cardiac events. nih.gov